![molecular formula C12H17ClFNO B1532781 4-(3-Methoxyphenyl)-4-fluoropiperidine hydrochloride CAS No. 1345610-60-7](/img/structure/B1532781.png)
4-(3-Methoxyphenyl)-4-fluoropiperidine hydrochloride
Overview
Description
4-(3-Methoxyphenyl)-4-fluoropiperidine hydrochloride (4-MPF-PIP-HCl) is a compound that is used in a variety of scientific research applications. It is a highly potent compound, which has a wide range of biochemical and physiological effects.
Scientific Research Applications
Research Applications and Chemical Properties
Corrosion Inhibition
Compounds with methoxyphenyl and fluoropiperidine moieties, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been explored for their corrosion inhibition properties in mild steel within acidic environments, demonstrating significant efficiency due to their adsorption and protective layer formation on metal surfaces (Bentiss et al., 2009).
Kinase Inhibition
Structurally similar compounds have been identified as selective kinase inhibitors, such as N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, highlighting the potential of these chemical frameworks in targeted cancer therapies (Schroeder et al., 2009).
Dopamine Transporter Interaction
Piperidine analogues have shown high affinity and selectivity for the dopamine transporter, suggesting their utility in researching neurological conditions and potential therapeutic applications (Prisinzano et al., 2002).
Fluorescence Quenching in Boronic Acid Derivatives
Research on boronic acid derivatives, such as 4-fluoro-2-methoxyphenyl boronic acid, in fluorescence quenching studies provides insight into their chemical behavior and potential applications in sensing technologies (Geethanjali et al., 2015).
Mechanism of Action
Target of action
Compounds with a structure similar to “4-(3-Methoxyphenyl)-4-fluoropiperidine hydrochloride” often target opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and mood regulation .
Mode of action
Once the compound binds to its target receptors, it can alter the normal functioning of these receptors. This can lead to changes in the transmission of nerve signals, resulting in altered perception of pain or mood .
Biochemical pathways
The compound’s interaction with its target receptors can affect various biochemical pathways. For instance, it can inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing their effects .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can significantly impact its bioavailability. For instance, the compound might be metabolized in the liver via enzymes like CYP2D6 and CYP3A4 . Its half-life, time to reach maximum plasma concentration, and the extent of its excretion through urine can also affect its overall bioavailability .
Result of action
The molecular and cellular effects of the compound’s action can vary depending on its specific targets and mode of action. For instance, if the compound acts as an analgesic, it might reduce pain perception at the cellular level .
Action environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These can include the pH of the environment, the presence of other substances that might interact with the compound, and the individual’s metabolic rate .
properties
IUPAC Name |
4-fluoro-4-(3-methoxyphenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-15-11-4-2-3-10(9-11)12(13)5-7-14-8-6-12;/h2-4,9,14H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYBRAGVVWLJME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCNCC2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-4-fluoropiperidine hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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